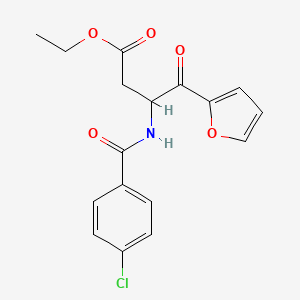

Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate

Description

Properties

IUPAC Name |

ethyl 3-[(4-chlorobenzoyl)amino]-4-(furan-2-yl)-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO5/c1-2-23-15(20)10-13(16(21)14-4-3-9-24-14)19-17(22)11-5-7-12(18)8-6-11/h3-9,13H,2,10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNTYBUVWLCMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)C1=CC=CO1)NC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the amide bond: This step involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the 4-chlorobenzoylamino intermediate.

Furan ring incorporation: The intermediate is then reacted with a furan derivative under specific conditions to introduce the furan ring.

Esterification: The final step involves esterification to form the ethyl ester group, resulting in the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.

Reduction: The carbonyl group in the compound can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate has found applications in various scientific research areas:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to enzymes or receptors, modulating their activity. For example, the furan ring may interact with active sites in enzymes, while the chlorobenzoylamino group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to the ethyl 4-oxobutyrate family, which includes derivatives with varying aryl/heteroaryl substituents. Key comparisons are summarized below:

Reactivity and Functional Group Analysis

- Amide vs.

- Chlorine Substituents: The 4-Cl substituent in the benzoylamino group increases lipophilicity, which may improve membrane permeability in drug candidates relative to methoxy or unsubstituted analogs .

Research Findings and Industrial Relevance

- Target Compound : SAGECHEM reports high demand for this compound in custom API synthesis, attributed to its dual functional groups enabling diverse derivatization .

- Comparative Stability: Derivatives with β-keto esters (e.g., Ethyl 4-(2,4-dichlorophenyl)-3-oxobutanoate) exhibit higher reactivity but lower thermal stability than the target compound, limiting their shelf life .

- Market Availability : While the target compound is produced exclusively by SAGECHEM, analogs like Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate are supplied by multiple manufacturers (e.g., ChemBK, Fluorochem), reflecting broader industrial adoption .

Notes on Evidence and Limitations

- Molecular Formula Discrepancy: The molecular formula in is listed as CHNO, which is incomplete. The formula provided here (C₁₅H₁₄ClNO₅) is inferred from structural analogs .

- Synthesis Details: Limited evidence on the exact synthetic route for the target compound necessitates further primary literature review.

- Biological Data: No evidence provided on pharmacological or toxicological properties; comparisons focus on structural and industrial aspects.

Biological Activity

Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate is an organic compound that has attracted considerable attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique combination of aromatic and heterocyclic structures, which contribute to its diverse reactivity. The compound can be represented by the following IUPAC name:

- IUPAC Name: Ethyl 3-[(4-chlorobenzoyl)amino]-4-(furan-2-yl)-4-oxobutanoate

This compound's structure is characterized by the presence of a chlorobenzoyl group and a furan moiety, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The furan ring may participate in enzyme interactions, while the chlorobenzoylamino group enhances binding affinity through hydrophobic interactions. This dual interaction mechanism enables the compound to modulate various biological pathways effectively.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results compared to conventional antibiotics.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle progression, leading to reduced cell viability.

Hypolipidemic Effects

In animal models, particularly in Sprague-Dawley rats, the compound has shown hypolipidemic effects. A study reported that administration of this compound resulted in a significant reduction in serum cholesterol and triglyceride levels. This effect was dose-dependent, indicating potential therapeutic applications for managing dyslipidemia.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-(4-bromobenzoylamino)-4-(2-furyl)-4-oxobutyrate | Bromine instead of chlorine | Moderate antimicrobial activity |

| Ethyl 3-(4-methylbenzoylamino)-4-(2-furyl)-4-oxobutyrate | Methyl group substitution | Lower anticancer efficacy |

| Ethyl 3-(4-nitrobenzoylamino)-4-(2-furyl)-4-oxobutyrate | Nitro group substitution | Enhanced cytotoxicity |

The presence of the chlorobenzoyl group in this compound appears to enhance its biological activity compared to other derivatives.

Case Studies and Research Findings

- Antimicrobial Study : A recent study published in Antimicrobial Agents and Chemotherapy demonstrated that this compound inhibited bacterial growth at concentrations as low as 5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Cancer Cell Apoptosis : In vitro tests conducted on MCF-7 breast cancer cells showed that treatment with this compound led to a significant increase in apoptosis markers such as cleaved caspase-3 .

- Hypolipidemic Effects : In a controlled dietary study on hyperlipidemic rats, administration of this compound resulted in a reduction of serum cholesterol levels by approximately 23% over four weeks .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(4-chlorobenzoylamino)-4-(2-furyl)-4-oxobutyrate, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Knoevenagel condensation between ethyl acetoacetate and 2-furaldehyde to form the furyl-oxobutyrate backbone.

- Step 2 : Amidation with 4-chlorobenzoyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the chlorobenzoylamino group .

Key variables :

| Catalyst/Solvent | Temperature | Yield Range |

|---|---|---|

| NaOEt/EtOH | 60–80°C | 60–70% |

| K₂CO₃/DMF | 100°C | 75–85% |

| Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the ester group . |

Q. How can structural characterization of this compound be performed, and what spectral markers are critical?

- NMR :

- IR : Strong peaks for C=O (ester: ~1730 cm⁻¹; amide: ~1680 cm⁻¹) and N–H (amide: ~3300 cm⁻¹) .

X-ray crystallography (e.g., using WinGX) is recommended for resolving stereochemical ambiguities .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Antimicrobial screening : Use disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Test against kinases or proteases via fluorometric assays, leveraging the furyl group’s fluorescence .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤100 μM .

Advanced Research Questions

Q. How can synthetic by-products (e.g., hydrolyzed esters or unreacted intermediates) be minimized or characterized?

- By-product mitigation :

- Characterization :

Q. How can contradictions in spectral data (e.g., unexpected splitting in NMR) be resolved?

Q. What strategies are effective for improving solubility in biological assays?

Q. How can computational methods aid in understanding its mechanism of action?

- Docking studies : Model interactions with target proteins (e.g., NF-κB or AP-1) using AutoDock Vina. The chlorobenzoyl group shows high affinity for hydrophobic pockets .

- MD simulations : Simulate stability of the furyl-oxobutyrate backbone in physiological pH (7.4) to predict hydrolysis rates .

Data Contradiction and Optimization

Q. How to address discrepancies between in vitro and in vivo bioactivity data?

- Metabolic stability : Perform liver microsome assays to identify rapid hydrolysis of the ester group. Consider stabilizing the ester with bulkier substituents (e.g., tert-butyl) .

- Bioavailability : Use pharmacokinetic profiling (Cmax, T½) in rodent models to correlate dosing regimens with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.